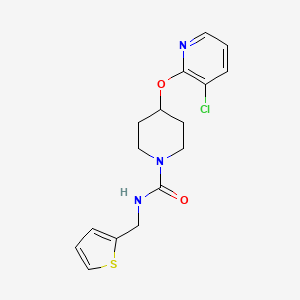

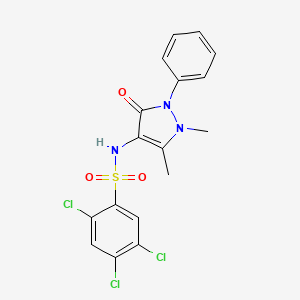

![molecular formula C14H15N3OS B2434782 1-(3-metil[1,3]tiazolo[3,2-a][1,3]benzimidazol-2-il)-1-etanona O-etil oxima CAS No. 478063-09-1](/img/structure/B2434782.png)

1-(3-metil[1,3]tiazolo[3,2-a][1,3]benzimidazol-2-il)-1-etanona O-etil oxima

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Actividades Anticancerígenas

Los tiazolo[3,2-a]benzimidazoles han generado un interés significativo debido a su potencial como agentes anticancerígenos. Estos compuestos exhiben efectos citotóxicos contra las células cancerosas. Los investigadores han explorado sus mecanismos de acción y su capacidad para inhibir el crecimiento tumoral. En particular, 1-(3-metil[1,3]tiazolo[3,2-a][1,3]benzimidazol-2-il)-1-etanona O-etil oxima ha demostrado resultados prometedores en estudios preclínicos. Puede interferir con la proliferación de células cancerosas, inducir la apoptosis o inhibir vías de señalización específicas involucradas en la progresión tumoral .

Propiedades Antivirales

Los tiazolo[3,2-a]benzimidazoles también se han investigado por su potencial antiviral. Estos compuestos pueden inhibir la replicación viral al dirigirse a enzimas o proteínas virales esenciales. Si bien los estudios específicos sobre This compound son limitados, sus características estructurales sugieren que podría ser un candidato para el desarrollo de fármacos antivirales. Se necesitan más investigaciones para validar su eficacia contra virus específicos .

Efectos Antiinflamatorios

Algunos tiazolo[3,2-a]benzimidazoles exhiben propiedades antiinflamatorias. Estos compuestos pueden modular las respuestas inmunitarias, reducir la inflamación y aliviar los síntomas asociados con enfermedades inflamatorias. Si bien los datos sobre los efectos antiinflamatorios específicos de This compound son escasos, su estructura química sugiere posibles interacciones con vías inflamatorias .

Inhibición de la Polimerización de Tubulina

La tubulina es una proteína crítica para la división celular, y la inhibición de su polimerización puede interrumpir el crecimiento de las células cancerosas. This compound ha mostrado una inhibición significativa de la polimerización de tubulina, lo que la convierte en un candidato potencial para el desarrollo de nuevos fármacos anticancerígenos .

Direcciones Futuras

The future directions for research on “1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-ethyloxime” could involve exploring its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards need to be assessed. Given the bioactive properties of similar compounds , it would also be interesting to explore its potential medicinal applications.

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit cytostatic effects on various cancer cell lines , suggesting potential targets within these cells.

Mode of Action

Related compounds have shown selective cytotoxicity against certain cancer cells , indicating that they may interact with cellular targets to inhibit proliferation or induce apoptosis.

Biochemical Pathways

Given the cytostatic effects observed in related compounds , it is plausible that this compound may interfere with pathways involved in cell cycle regulation, DNA replication, or apoptosis.

Result of Action

, related compounds have demonstrated cytostatic effects. This suggests that the compound may inhibit cell proliferation or induce cell death in certain cancer cell lines.

Propiedades

IUPAC Name |

(E)-N-ethoxy-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-4-18-16-9(2)13-10(3)17-12-8-6-5-7-11(12)15-14(17)19-13/h5-8H,4H2,1-3H3/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVWTYUEWDFMJA-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=C(C)C1=C(N2C3=CC=CC=C3N=C2S1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C(\C)/C1=C(N2C3=CC=CC=C3N=C2S1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

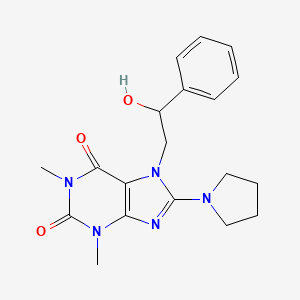

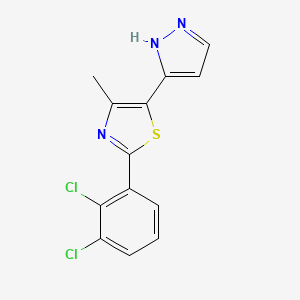

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea](/img/structure/B2434700.png)

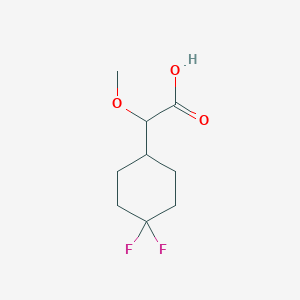

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide hydrochloride](/img/structure/B2434709.png)

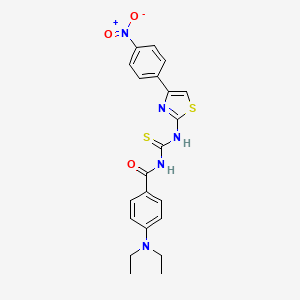

![N,N-dimethyl-N'-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine](/img/structure/B2434713.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2434717.png)

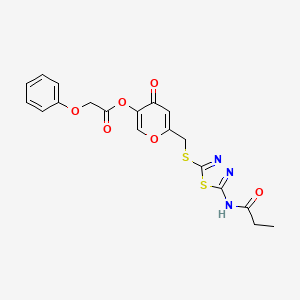

![methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate](/img/structure/B2434719.png)

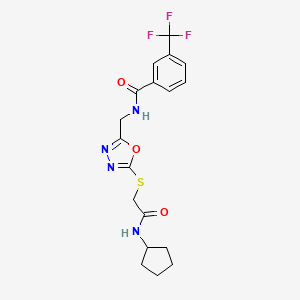

![Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B2434720.png)